butyl N-(2-methyl-5-nitrophenyl)carbamate
Overview
Description
Butyl N-(2-methyl-5-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a butyl group, a nitrophenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(2-methyl-5-nitrophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-nitroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl N-(2-methyl-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butanol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Reduction: 2-methyl-5-nitroaniline.
Hydrolysis: 2-methyl-5-nitroaniline and butanol.
Coupling Products: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Butyl N-(2-methyl-5-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl N-(2-methyl-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. The carbamate group can also form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Butyl N-(3-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position.
Methyl N-(2-methyl-5-nitrophenyl)carbamate: Similar structure but with a methyl group instead of a butyl group.
Ethyl N-(2-methyl-5-nitrophenyl)carbamate: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl N-(2-methyl-5-nitrophenyl)carbamate is unique due to its specific substitution pattern and the presence of a butyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
butyl N-(2-methyl-5-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-18-12(15)13-11-8-10(14(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHMYBARXUBGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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